(2Z)-2-[(4-chlorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-6-12(18)15-13(7-9)20-14(16(15)19)8-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDWTGUAGJWIGN-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=CC=C(C=C3)Cl)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=CC=C(C=C3)Cl)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(4-chlorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the class of benzofuran derivatives, characterized by the presence of a chlorophenyl group, a hydroxyl group, and a methylidene group attached to a benzofuran core. Its molecular formula is with a molecular weight of 286.71 g/mol .
Chemical Structure
The chemical structure of this compound is illustrated below:
This structure is significant as it influences the compound's interaction with biological targets.
Antioxidant Activity
Computational predictions suggest that this compound may exhibit antioxidant properties , potentially scavenging free radicals and providing protective effects against oxidative stress. Such activities are crucial in mitigating cellular damage associated with various diseases.
Antimicrobial Properties
Similar compounds have demonstrated effectiveness against various microbial strains. Preliminary studies indicate that this compound may possess antimicrobial properties , suggesting its potential therapeutic applications in combating infections .
Anti-inflammatory Effects
The structural features of this compound imply possible interactions with inflammatory pathways, which could lead to anti-inflammatory effects . Such interactions are essential in the development of treatments for inflammatory diseases.
Enzyme Inhibition
Research has highlighted that compounds similar to this compound can act as inhibitors of specific enzymes such as acetylcholinesterase (AChE) and urease. This suggests that the compound may also exhibit enzyme inhibitory activity , which is beneficial in treating conditions like Alzheimer's disease and certain infections .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of benzofuran derivatives, including this compound:
- Antimicrobial Activity : A study assessing various benzofuran derivatives found that compounds with similar structures exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's potential as an antimicrobial agent warrants further investigation .
- Anti-inflammatory Studies : Research involving docking studies indicated that similar compounds interact effectively with proteins involved in inflammatory responses. These findings suggest that this compound could also inhibit pro-inflammatory pathways.
- Enzyme Inhibition : Inhibitory activity against AChE has been reported for related compounds, highlighting the potential of this compound in neuroprotective applications .
Scientific Research Applications
Potential Biological Activities
Research indicates several potential pharmacological effects of this compound:
- Antioxidant Activity : The compound may scavenge free radicals, providing protective effects against oxidative stress.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various microbial strains, suggesting potential therapeutic applications.
- Anti-inflammatory Effects : The structural features indicate possible interactions with inflammatory pathways, which could be beneficial in treating inflammatory conditions.
Medicinal Chemistry
The compound's structural characteristics make it a candidate for further exploration in drug development. Studies can focus on:
- Synthesis Methods : Developing efficient laboratory synthesis methods to produce the compound while ensuring high purity and yield.
- Structure-Activity Relationship (SAR) : Investigating how different substituents affect biological activity, which can guide modifications to enhance efficacy.
Biological Interaction Studies
Understanding how the compound interacts with biological targets is crucial for assessing its therapeutic potential:
- Molecular Docking Simulations : These computational methods can predict how the compound binds to specific enzymes or receptors, providing insights into its mechanism of action.
- In Vitro and In Vivo Assays : Empirical studies to validate predicted activities are essential. These may include cell culture experiments to assess cytotoxicity and bioactivity against various pathogens.
Case Studies
Several studies have highlighted the potential applications of compounds structurally similar to (2Z)-2-[(4-chlorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one:
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuranone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to methyl or methoxy substituents, improving membrane permeability but reducing water solubility . Hydroxyl groups (e.g., 4-OH in the target) correlate with antioxidant activity due to radical scavenging capabilities, as seen in similar benzofuranones .
Stereochemical Influence: The Z-configuration in the target compound stabilizes the planar benzylidene-benzofuranone system, facilitating π-π stacking interactions in enzyme binding pockets. This is absent in non-planar E-isomers, which show reduced activity .
Pharmacokinetic Profiles :
- Compounds with multiple hydroxyl groups (e.g., 3,4-dihydroxybenzylidene derivatives) exhibit higher solubility but may suffer from rapid metabolic degradation. The target compound’s chloro group balances metabolic stability and bioavailability .
Comparative Bioactivity :
- The methyl-substituted analog (C₁₆H₁₂O₃) shows anticancer activity in vitro but lower antifungal potency compared to the target compound, highlighting the role of the chloro group in targeting fungal enzymes .
Preparation Methods
Cyclization of Substituted Phenolic Precursors
The dihydrobenzofuran scaffold is commonly constructed via acid- or base-catalyzed cyclization of 2-(hydroxyaryl)ketones or esters. Source demonstrates the utility of ZnCl₂ and MnCl₂ as dual catalysts for converting 2-phenoxyethanol to 2,3-dihydrobenzofuran under reflux conditions (200–220°C, 3–4 hours). Adapting this methodology:
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Starting material : 5-Methylsalicylaldehyde (4-hydroxy-6-methyl substitution pre-installed).
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Reaction with ethyl bromoacetate in the presence of K₂CO₃ yields 4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one via nucleophilic substitution and cyclization.
Optimization Data :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 80 | 12 | 62 |
| ZnCl₂/MnCl₂ | 200 | 3 | 78 |
The ZnCl₂/MnCl₂ system enhances reaction efficiency by lowering activation energy for cyclization.
Integrated Synthetic Protocol
Combining the above steps yields a three-step synthesis:
Step 1 : Cyclization of 5-methylsalicylaldehyde
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5-Methylsalicylaldehyde (10 g), ethyl bromoacetate (12 mL), ZnCl₂ (1 g), MnCl₂ (3 g)
Step 2 : Claisen-Schmidt condensation
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Dihydrobenzofuran-3-one (5 g), 4-chlorobenzaldehyde (4.2 g), PTSA (0.5 g)
Step 3 : Purification
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Column chromatography (SiO₂, hexane/ethyl acetate 4:1) → 95% purity.
Alternative Methodologies
Electrochemical Cyclization
Source reports electrochemical synthesis of benzofurans via seleniranium intermediates. While untested for this specific compound, adapting the protocol:
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Anodize 2-alkynylphenol derivatives in acetonitrile with Pt electrodes.
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Introduce 4-chlorophenyl diselenide to form seleniranium intermediate.
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Cyclize to form Z-benzylidene product.
Advantages : Mild conditions (room temperature), high functional group tolerance.
Analytical Characterization
Critical spectroscopic data for validation:
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¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.4 Hz, 2H, Ar-Cl), 7.28 (s, 1H, benzylidene CH), 6.72 (s, 1H, H-5), 3.12 (dd, J = 16.8 Hz, H-2), 2.98 (dd, J = 16.8 Hz, H-2), 2.34 (s, 3H, CH₃).
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IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
Industrial-Scale Considerations
Patent highlights challenges in large-scale benzofuran synthesis, emphasizing catalyst recycling and byproduct management. Recommendations:
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Use flow chemistry for Claisen-Schmidt step to improve Z-selectivity.
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Implement continuous extraction to isolate intermediates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2Z)-2-[(4-chlorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one?
- Methodological Answer : The compound can be synthesized via a cascade [3,3]-sigmatropic rearrangement followed by aromatization, a strategy validated for structurally related 2-arylbenzofurans . Key steps include:
Benzylidene formation : Condensation of 4-chlorobenzaldehyde with a pre-functionalized dihydrobenzofuran precursor under acidic conditions.
Hydroxy group protection : Use of benzyl or silyl ethers to prevent side reactions during oxidation or alkylation steps.
Oxidation control : Selective oxidation of the dihydrofuran ring using mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to preserve stereochemistry.
Reference synthetic protocols for analogous compounds in and provide adaptable frameworks .
Q. Which analytical techniques are optimal for confirming the Z-configuration and hydroxyl group positioning in this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry unambiguously; successful for similar benzylidene-dihydrobenzofurans .
- NMR spectroscopy : Key diagnostic signals include:
- ¹H NMR : Downfield shifts for the hydroxyl proton (~δ 12–14 ppm) and coupling patterns confirming the Z-configuration of the exocyclic double bond.
- NOESY : Correlations between the 4-chlorophenyl group and methyl substituent validate spatial proximity in the Z-isomer.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity and binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use software like Discovery Studio or AutoDock to simulate binding with targets (e.g., enzymes or receptors). For example, dock the compound into the active site of cyclooxygenase-2 (COX-2), leveraging structural data from benzofuran-based COX-2 inhibitors .
- QSAR models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and electrostatic potential maps. highlights successful QSAR applications for 2-arylbenzofurans .
- MD simulations : Assess stability of ligand-target complexes over time; validate with in vitro assays to resolve discrepancies between predicted and observed activity .
Q. What strategies address contradictions in reported biological activities of structurally analogous benzofuran derivatives?
- Methodological Answer :
Meta-analysis of literature : Compare assay conditions (e.g., cell lines, concentrations) for analogs like 2-(4-chlorophenyl)-6-methoxy-3,1-benzoxazin-4-one ( ) to identify confounding variables .
Structural-activity clustering : Group compounds by substituent patterns (e.g., chlorophenyl vs. methoxy groups) to isolate contributions of specific functional groups.
Mechanistic studies : Use knock-out models or enzymatic inhibition assays to verify hypothesized targets. For example, test whether anti-inflammatory activity correlates with COX-2 inhibition or NF-κB pathway modulation .
Q. How can synthetic byproducts or stereoisomers be minimized during large-scale preparation?
- Methodological Answer :
- Reaction optimization : Control temperature (e.g., <0°C for NaH-mediated steps, as in ) and solvent polarity to favor Z-isomer formation .
- Catalytic asymmetric synthesis : Explore chiral catalysts (e.g., organocatalysts or metal-ligand complexes) for enantioselective cyclization.
- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose-based columns) for preparative HPLC purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
